![molecular formula C10H13N3O2 B13211134 1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13211134.png)
1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in solvents like 1,4-dioxane, followed by the addition of reagents such as phosphorus oxychloride . Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazolopyridines with various functional groups.
Scientific Research Applications
1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the tert-butyl and hydroxyl groups, resulting in different chemical properties and applications.
2H-pyrazolo[3,4-b]pyridine: An isomer with distinct tautomeric forms and biological activities.
Uniqueness: 1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-tert-butyl-4-hydroxy-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C10H13N3O2/c1-10(2,3)13-9-6(5-11-13)7(14)4-8(15)12-9/h4-5H,1-3H3,(H2,12,14,15) |
InChI Key |
XMWYGDIESCYPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


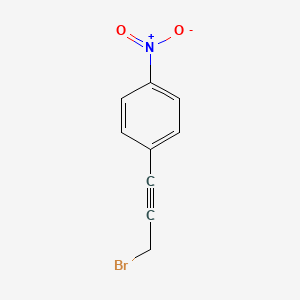
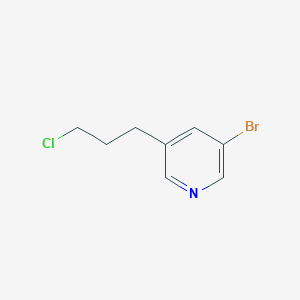
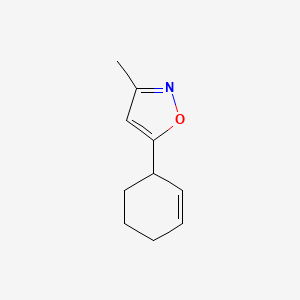
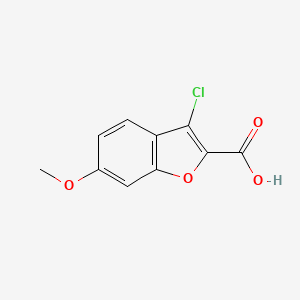
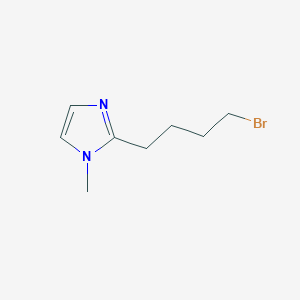
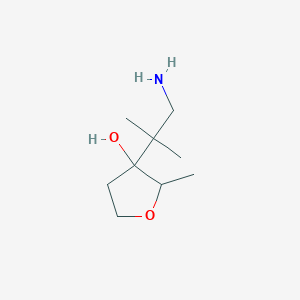
![2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13211083.png)
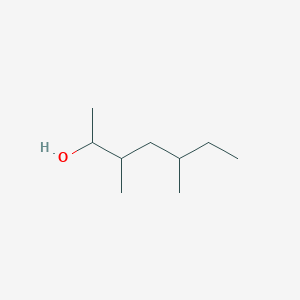
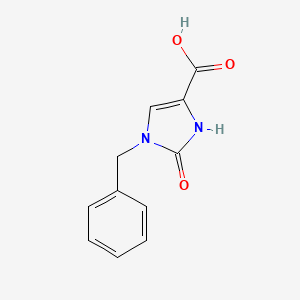
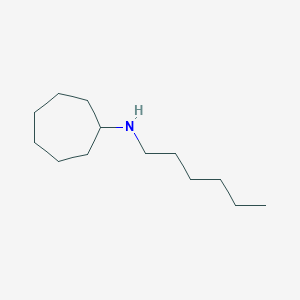
![methyl[(1R)-1-(2-methylphenyl)ethyl]amine](/img/structure/B13211114.png)

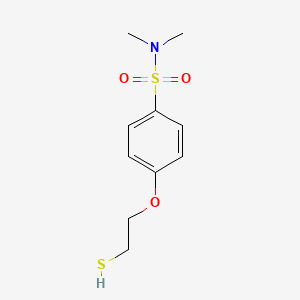
![(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13211126.png)
